molecular formula C9H3BrCl2FN B13051515 6-Bromo-3,4-dichloro-8-fluoroquinoline

6-Bromo-3,4-dichloro-8-fluoroquinoline

Cat. No.: B13051515
M. Wt: 294.93 g/mol
InChI Key: QMOSESSMZKRIDJ-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dichloro-8-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dichloro-8-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dichloro-8-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-3,4-dichloro-8-fluoroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dichloro-8-fluoroquinoline involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to bind to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3,4-dichloro-8-fluoroquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the quinoline ring. This unique halogenation pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H3BrCl2FN

Molecular Weight

294.93 g/mol

IUPAC Name

6-bromo-3,4-dichloro-8-fluoroquinoline

InChI

InChI=1S/C9H3BrCl2FN/c10-4-1-5-8(12)6(11)3-14-9(5)7(13)2-4/h1-3H

InChI Key

QMOSESSMZKRIDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)Cl)F)Br

Origin of Product

United States

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